Cas no 1862740-88-2 (4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine)

4-(5-Methyl-1,2-oxazol-4-yl)methylmorpholine is a heterocyclic compound featuring a morpholine moiety linked to a 5-methyl-1,2-oxazole core. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or pharmacophore. The morpholine group enhances solubility and bioavailability, while the oxazole ring contributes to stability and potential bioactivity. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for drug discovery. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in developing novel bioactive molecules. Suitable for controlled reactions, it is typically handled under standard laboratory conditions.
4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine structure
1862740-88-2 structure
Product Name:4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine
CAS No:1862740-88-2
MF:C9H14N2O2
MW:182.219662189484
CID:6381158
PubChem ID:121173955
Update Time:2025-06-09

4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine
    • Morpholine, 4-[(5-methyl-4-isoxazolyl)methyl]-
    • AKOS032459243
    • 4-((5-methylisoxazol-4-yl)methyl)morpholine
    • 1862740-88-2
    • 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
    • F6513-2117
    • Inchi: 1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3
    • InChI Key: JRTYTVDVKIMTOM-UHFFFAOYSA-N
    • SMILES: N1(CC2=C(C)ON=C2)CCOCC1

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • Density: 1.144±0.06 g/cm3(Predicted)
  • Boiling Point: 286.9±35.0 °C(Predicted)
  • pka: 5.66±0.10(Predicted)

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Additional information on 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine

Professional Introduction to 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine (CAS No. 1862740-88-2)

4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1862740-88-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates both an oxazole moiety and a morpholine ring, which are known for their pharmacological relevance and structural versatility.

The oxazole ring, characterized by its five-membered aromatic structure containing one oxygen atom, is a common scaffold in many bioactive natural products and synthetic drugs. Its presence in 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine contributes to the compound's potential ability to interact with biological targets such as enzymes and receptors. Specifically, the 5-methyl substitution on the oxazole ring may influence the electronic properties and steric environment of the molecule, thereby modulating its binding affinity and selectivity.

The morpholine moiety, on the other hand, is a six-membered nitrogen-containing heterocycle that is widely prevalent in pharmaceuticals due to its favorable pharmacokinetic properties. The incorporation of a morpholine ring into 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine suggests that this compound may exhibit enhanced solubility, metabolic stability, and bioavailability. These attributes are crucial for the development of novel therapeutic agents that must navigate complex biological systems.

In recent years, there has been a surge in research focused on designing molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The combination of an oxazole and morpholine moiety in 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine positions it as a promising candidate for such multi-target interactions. This dual functionality has been explored in various contexts, including the development of kinase inhibitors and antimicrobial agents.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The structural features of 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine suggest that it may interact with neurotransmitter receptors or ion channels involved in conditions such as epilepsy or depression. Current research in this area has highlighted the importance of heterocyclic compounds with similar scaffolds in modulating neuronal activity. For instance, studies have demonstrated that oxazole derivatives can influence GABAergic signaling pathways, which are critical for maintaining neuronal homeostasis.

The morpholine component further enhances the therapeutic potential of this compound by providing a framework that can be modified to optimize pharmacological properties. Morpholine-based scaffolds have been successfully employed in drugs targeting various diseases, including cardiovascular disorders and infectious diseases. The presence of both an oxazole and morpholine ring in 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine suggests that it may exhibit unique interactions with biological targets compared to single-scaffold compounds.

The synthesis of 4-(5-methyl-1,2-oxazol-4-yl)methylmorpholine involves multi-step organic transformations that highlight the synthetic versatility of oxazole and morpholine derivatives. Key synthetic strategies often include cyclization reactions to form the heterocyclic rings followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have further refined these processes, enabling more efficient and scalable production.

In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure of 4-(5-methyl-1,2-oxazol-4-ylmethylmorpholine). Additionally, X-ray crystallography can provide detailed insights into its molecular geometry and conformational preferences. These analytical methods are critical for ensuring the purity and identity of the compound before it undergoes further biological evaluation.

The biological evaluation of 4-(5-methyl-1,2-oxtaxol)-methylmorphrine typically involves high-throughput screening (HTS) assays to identify potential biological activities. Initial studies may focus on assessing interactions with target enzymes or receptors using radioligand binding assays or surface plasmon resonance (SPR) techniques. Positive hits from these screens can then be validated through more detailed pharmacological studies.

One particularly intriguing aspect of this compound is its potential role as a scaffold for drug discovery programs targeting inflammation-related diseases. Oxazole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory enzymes such as COX and LOX. The morpholine moiety may further contribute to these effects by enhancing cell membrane permeability or facilitating intracellular signaling pathways involved in inflammation resolution.

The development of novel antiviral agents has also seen significant interest in heterocyclic compounds like 4-(5-methyl-l,l-oxtaxol)-methyleneorphine due to their ability to interfere with viral replication cycles. Research has shown that oxazole-based molecules can inhibit viral proteases or polymerases by competing with natural substrates or disrupting enzyme conformational changes required for catalysis. The presence of both an oxazole and morpholine ring may provide additional advantages by improving drug delivery or reducing resistance mechanisms associated with viral infections.

In conclusion,CAS No1862740 represents a structurally interesting derivative with potential applications across multiple therapeutic areas including neurological disorders,inflammation,and antiviral treatments,pharmaceutical chemistry,bioorganic synthesis,medicinal chemistry,heterocyclic compounds,drug discovery programs,neurological disorders, inflammation, antiviral agents, NMR spectroscopy, mass spectrometry, X-ray crystallography, high-throughput screening, radioligand binding assays, surface plasmon resonance techniques highlight its importance as a research tool and future drug candidate.

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